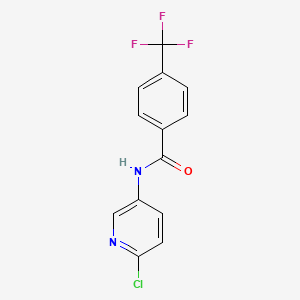

N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-11-6-5-10(7-18-11)19-12(20)8-1-3-9(4-2-8)13(15,16)17/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJXLFIHAWRBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine, is reacted with an appropriate reagent to introduce the desired functional group at the 3-position.

Coupling Reaction: The intermediate is then coupled with 4-(trifluoromethyl)benzoic acid or its derivatives under suitable conditions, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide and its derivatives. For instance, compounds with similar structures have demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL . The presence of the pyridine moiety appears crucial for enhancing biological activity against mycobacterial strains.

Potassium Channel Modulation

This compound has been identified as a selective activator of KCNQ2/Q3 potassium channels, which are vital in neuronal excitability and pain modulation. The compound demonstrated an effective concentration (EC50) of 0.38 µM in activating these channels, indicating its potential role in treating epilepsy and neuropathic pain . However, toxicity issues were noted upon repeated dosing in animal models, necessitating further development to mitigate these effects .

Development of Antimycobacterial Agents

A series of studies investigated the structure-activity relationship (SAR) of N-pyridinylbenzamides, including this compound. These compounds were synthesized and evaluated for their efficacy against various mycobacterial strains. The findings suggest that modifications to the pyridine ring significantly influence antimicrobial potency .

KCNQ Channel Activators

In a comprehensive study on KCNQ channel openers, this compound was characterized alongside other derivatives. This research provided insights into the pharmacological profiles of these compounds and their potential therapeutic applications in managing epilepsy and chronic pain conditions .

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

N-(6-chloropyridin-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N-(6-chloropyridin-3-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

N-(6-chloropyridin-3-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide, also known as ICA-110381, is a compound that has garnered attention due to its potential biological activities, particularly as a potassium channel opener and its implications in treating neurological disorders such as epilepsy. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), pharmacokinetics, and toxicity assessments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted at the 6-position with chlorine and a trifluoromethyl group at the para position of the benzamide moiety.

This compound acts primarily as an opener of KCNQ2/Q3 potassium channels. These channels play a crucial role in neuronal excitability and are potential targets for the treatment of epilepsy and related disorders. The compound has demonstrated selectivity for KCNQ2/Q3 over other potassium channels, which is essential for minimizing side effects associated with broader channel activation .

Anticonvulsant Effects

In preclinical studies, ICA-110381 exhibited significant anticonvulsant properties. It was tested in various rodent models, showing effective dose (ED50) values in the rat maximal electroshock (MES) and pentylenetetrazol (PTZ) assays. The ED50 for ICA-110381 was found to be approximately 1.5 mg/kg in the MES model and less than 1 mg/kg in the PTZ model, indicating its potency in preventing seizures .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the structure of this compound can significantly impact its biological activity. For instance, the introduction of different substituents on the pyridine or benzamide rings can enhance or reduce its efficacy as a KCNQ channel opener. A notable finding was that compounds with similar structures but different halogen substitutions showed varying degrees of selectivity and potency against KCNQ channels .

Pharmacokinetics

Pharmacokinetic studies reveal that ICA-110381 has favorable absorption characteristics, with a bioavailability of approximately 63% when administered intravenously at a dose of 2 mg/kg. Its half-life () was reported to be around 1.2 hours, with a clearance rate of 1039 mL/h/kg and a volume of distribution (Vz) of 1804 mL/kg. These parameters suggest that while the compound is well absorbed, it may require frequent dosing to maintain therapeutic levels .

Toxicity Assessments

Toxicological evaluations have shown that while ICA-110381 is effective in animal models, it also presents some unacceptable toxicities upon repeated dosing. This limitation has hindered further development for clinical applications. However, ongoing studies aim to refine its structure to enhance safety profiles while maintaining efficacy .

Case Studies

A recent study highlighted the use of N-pyridyl benzamides, including ICA-110381, in models of epilepsy and pain management. The research demonstrated that these compounds could significantly reduce seizure frequency and intensity in treated animals compared to controls, underscoring their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step sequence:

- Step 1 : Coupling of 6-chloropyridin-3-amine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) .

- Optimization : Solvent choice (polar aprotic solvents improve yield), temperature control (exothermic reactions require ice baths), and inert atmospheres (N₂/Ar) prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound's structural integrity?

- NMR Spectroscopy : ¹H NMR confirms the integration ratio of aromatic protons (e.g., pyridine vs. benzamide rings), while ¹⁹F NMR identifies the trifluoromethyl group (-CF₃) at δ -63 to -65 ppm .

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

- X-ray Crystallography : Resolves bond angles and torsion angles in the solid state, critical for confirming stereoelectronic effects .

Q. What physicochemical properties influence its solubility and stability in biological assays?

- LogP : ~3.2 (predicted), indicating moderate lipophilicity suitable for membrane permeability .

- pKa : ~12.9 (benzamide NH), suggesting protonation under acidic conditions .

- Thermal Stability : Decomposes above 250°C; store at -20°C in desiccated, amber vials to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of analogs with enhanced bioactivity?

- QSAR : Use descriptors like Hammett constants (σ) for substituent effects (e.g., -CF₃ enhances electron-withdrawing capacity) to predict binding affinity to target enzymes .

- Docking (Glide XP) : Simulate interactions with proteins (e.g., kinases) by optimizing hydrophobic enclosure and hydrogen-bond networks. For example, the trifluoromethyl group may occupy hydrophobic pockets, while the pyridine nitrogen forms π-cation interactions .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

- Case Example : If IC₅₀ values vary between enzymatic (nM) and cell-based (µM) assays:

- Orthogonal Validation : Repeat assays with recombinant vs. endogenous protein sources to rule out off-target effects.

- Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to improve bioavailability in cellular models .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) explains discrepancies .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) at -78°C to deprotonate the pyridine ring selectively, enabling Pd-catalyzed C–H functionalization at the 4-position .

- Buchwald-Hartwig Amination : Couple aryl halides with secondary amines (e.g., morpholine) under Pd₂(dba)₃/Xantphos catalysis (yields >80%) .

- Safety : Avoid high-temperature bromination; instead, employ NBS (N-bromosuccinimide) with AIBN initiators in CCl₄ at 40°C .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry solvents (molecular sieves) and reagents (P₂O₅) to avoid side reactions .

- Data Interpretation : Use Shapiro-Wilk tests to confirm normality in biological triplicates before applying t-tests/ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.